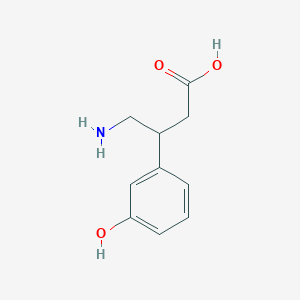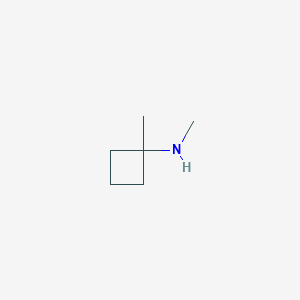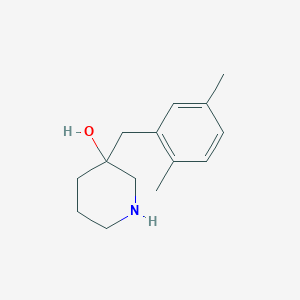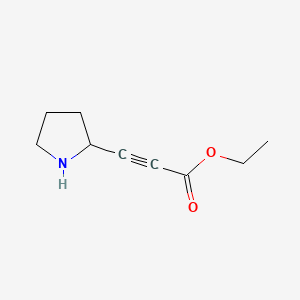
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a fluoranesulfonate group. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate typically involves the reaction of 3-(2,2,2-Trifluoroethoxy)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylfluoranesulfonates, while oxidation and reduction reactions produce oxidized and reduced derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity to various biological targets. The fluoranesulfonate group can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
- 2-(4-Trifluoromethoxyphenyl)propionic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate is unique due to the presence of both the trifluoroethoxy and fluoranesulfonate groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H6F4O4S |
|---|---|
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-2-1-3-7(4-6)16-17(12,13)14/h1-4H,5H2 |
InChI-Schlüssel |
NIXABCHDWWCSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)

![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)


![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

